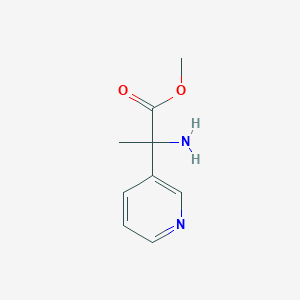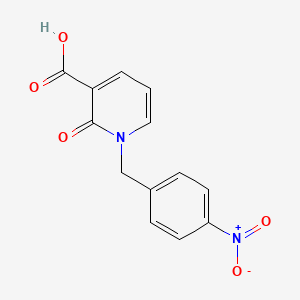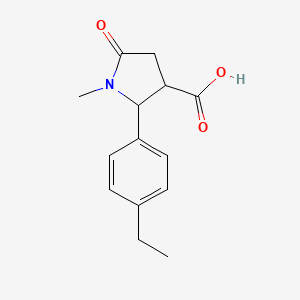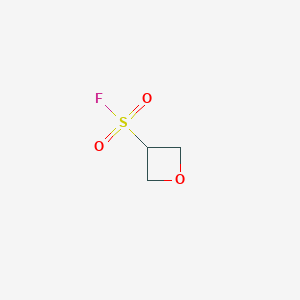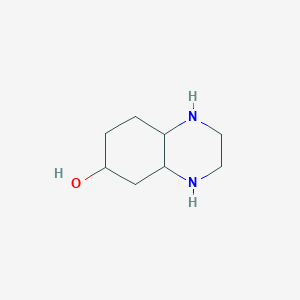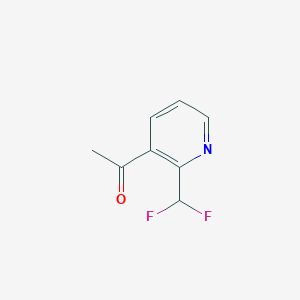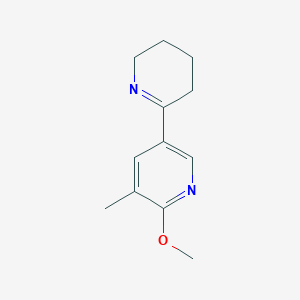
6'-Methoxy-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Methoxy-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic organic compound It is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a bipyridine framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst in a refluxing methanol solution . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
化学反应分析
Types of Reactions
6’-Methoxy-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
6’-Methoxy-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 6’-Methoxy-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar structure but differs in the position of the methoxy group and the presence of an indole ring.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a bromine atom and a dioxaborolane group, making it distinct in terms of reactivity and applications.
Uniqueness
6’-Methoxy-5’-methyl-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-methoxy-3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C12H16N2O/c1-9-7-10(8-14-12(9)15-2)11-5-3-4-6-13-11/h7-8H,3-6H2,1-2H3 |
InChI 键 |
XFHYOTPCIGOZCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1OC)C2=NCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



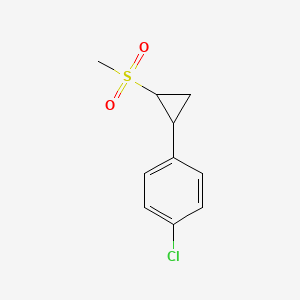
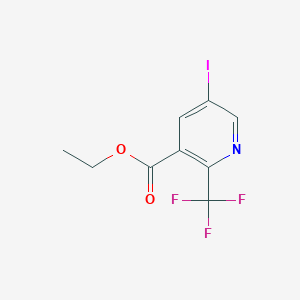
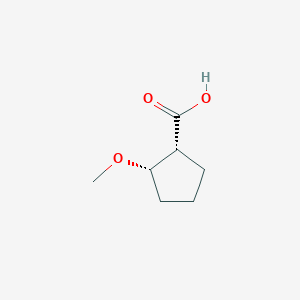
![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
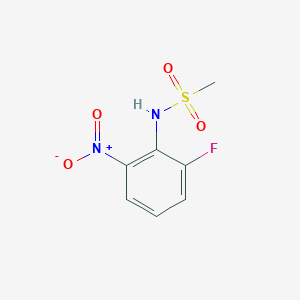
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
